Superior In Vitro Potency Against Specific Gram-Negative Pathogens Compared to Cefotaxime and Moxalactam
Cefmenoxime demonstrates superior in vitro activity compared to cefotaxime and moxalactam against several clinically relevant Gram-negative species. A comparative study of 305 Enterobacteriaceae isolates found that cefmenoxime was the most active against Serratia marcescens, Citrobacter freundii, Morganella morganii, Salmonella, Shigella, and Yersinia enterocolitica, with a mean MIC at least two-fold lower than those of cefotaxime and moxalactam [1]. This enhanced potency is a key differentiator when targeting these specific pathogens.
| Evidence Dimension | Mean Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Mean MIC at least 2x lower than comparators |
| Comparator Or Baseline | Cefotaxime and Moxalactam |
| Quantified Difference | ≥ 2-fold reduction in mean MIC |
| Conditions | In vitro broth microdilution against 305 clinical isolates of Enterobacteriaceae. |
Why This Matters
This data directly informs antimicrobial susceptibility testing (AST) panel design and the selection of appropriate antibiotics for infections where these specific pathogens are suspected or confirmed.
- [1] Husson, M. O., et al. (1983). [In vitro bacteriostatic activity of cefmenoxime (SCE 1365), cefotaxime and moxalactam]. Pathologie-biologie, 31(5), 347–350. PMID: 6312395. View Source
